Cabazitaxel
Overview
Description
TXD 258: , also known as Cabazitaxel, is a semi-synthetic derivative of the natural taxoid 10-deacetylbaccatin III. It is a member of the taxane family and is primarily used as an antineoplastic agent. This compound is known for its ability to inhibit microtubule depolymerization, which is crucial for cell division and has shown significant efficacy in treating metastatic castration-resistant prostate cancer .
Mechanism of Action
Target of Action
Cabazitaxel, a second-generation semisynthetic microtubule inhibitor, primarily targets microtubules in cells . Microtubules are crucial components of the cell’s cytoskeleton involved in maintaining cell shape, enabling cell motility, and most importantly, in cell division .
Mode of Action
This compound binds to tubulin , promoting its assembly into microtubules while simultaneously inhibiting disassembly . This dual action stabilizes microtubules, preventing their dynamic remodeling. As a result, it inhibits microtubule depolymerization and cell division, arresting the cell cycle and inhibiting tumor proliferation .
Biochemical Pathways
This compound’s action on microtubules affects several biochemical pathways. It has been shown to enhance the p53 antitumor pathway . The p53 protein is a crucial mediator of the cell cycle and apoptosis, and its activation can lead to cell cycle arrest and cell death . Additionally, this compound can prevent androgen receptor (AR) signaling by binding cellular microtubules and the microtubule-associated motor protein dynein, thus averting AR nuclear translocation .
Pharmacokinetics
This compound exhibits linear pharmacokinetics with a terminal elimination half-life comparable to that of docetaxel . It is mainly metabolized by the cytochrome P450 (CYP) enzyme 3A4/5 and to a lesser extent by CYP2C8 . Renal impairment has no clinically meaningful effect on this compound pharmacokinetics .
Result of Action
The stabilization of microtubules by this compound leads to the inhibition of mitotic and interphase cellular functions . This results in cell cycle arrest and induction of apoptosis, leading to the death of tumor cells . It has shown excellent antitumor activity in a broad spectrum of docetaxel-sensitive tumor xenografts .
Action Environment
This compound has a low affinity for the P-glycoprotein (P-gp) efflux pump, which allows it to more readily penetrate the blood-brain barrier compared to other taxanes like paclitaxel and docetaxel . This suggests that this compound may be more effective in environments where drug efflux pumps are upregulated, such as in multidrug-resistant tumors . Furthermore, this compound has demonstrated greater antitumor activity than docetaxel in xenograft models of CNS disease and pediatric tumors, suggesting potential clinical utility in these special patient populations .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cabazitaxel is synthesized from 10-deacetylbaccatin III, a compound isolated from the yew tree. The synthesis involves multiple steps, including esterification, protection and deprotection of functional groups, and selective oxidation . The key steps include:
Esterification: The hydroxyl groups of 10-deacetylbaccatin III are esterified with appropriate acids.
Protection and Deprotection: Functional groups are protected and deprotected to ensure selective reactions at desired positions.
Selective Oxidation: Specific hydroxyl groups are oxidized to ketones or aldehydes.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar steps as the laboratory synthesis but optimized for higher yields and purity. The process includes:
Bulk Esterification: Large-scale esterification using industrial-grade reagents.
Automated Protection and Deprotection: Use of automated systems for protecting and deprotecting functional groups.
High-Throughput Oxidation: Employing high-throughput systems for selective oxidation to ensure consistency and efficiency
Chemical Reactions Analysis
Types of Reactions: Cabazitaxel undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Substitution of functional groups with other groups to modify its chemical properties
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under controlled conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research or therapeutic applications .
Scientific Research Applications
Cabazitaxel has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying microtubule dynamics and polymerization.
Biology: Investigated for its effects on cell division and apoptosis in various cell lines.
Medicine: Primarily used in the treatment of metastatic castration-resistant prostate cancer. .
Industry: Used in the development of new antineoplastic agents and in the study of drug resistance mechanisms
Comparison with Similar Compounds
Paclitaxel: Another taxane used as an antineoplastic agent. It also stabilizes microtubules but has a higher affinity for the P-glycoprotein efflux pump, making it less effective against multidrug-resistant tumors.
Docetaxel: Similar to Paclitaxel, it stabilizes microtubules and is used in cancer treatment. .
Uniqueness of Cabazitaxel: this compound’s unique ability to overcome drug resistance by being a poor substrate for the P-glycoprotein efflux pump sets it apart from other taxanes. This makes it particularly valuable in treating cancers that have developed resistance to other treatments .
Properties
Key on ui mechanism of action |
Microtubules are cytoskeletal polymers that regulate cell shape, vesicle transport, cell signalling, and cell division. They are made up of alpha-tubulin and beta-tubulin heterodimers. Microtubules extend toward the mitotic spindle during mitosis to allow the separation and distribution of chromosomes during cell division. Cabazitaxel binds to the N-terminal amino acids of the beta-tubulin subunit and promotes microtubule polymerization while simultaneously inhibiting disassembly: this results in the stabilization of microtubules, preventing microtubule cell division. Cabazitaxel ultimately blocks mitotic and interphase cellular functions and tumour proliferation. |
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CAS No. |
183133-96-2 |
Molecular Formula |
C45H57NO14 |
Molecular Weight |
835.9 g/mol |
IUPAC Name |
[(1S,3R,4S,9S,10S,12R)-4-acetyloxy-1-hydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C45H57NO14/c1-24-28(57-39(51)33(48)32(26-17-13-11-14-18-26)46-40(52)60-41(3,4)5)22-45(53)37(58-38(50)27-19-15-12-16-20-27)35-43(8,36(49)34(55-10)31(24)42(45,6)7)29(54-9)21-30-44(35,23-56-30)59-25(2)47/h11-20,28-30,32-35,37,48,53H,21-23H2,1-10H3,(H,46,52)/t28?,29-,30?,32?,33?,34+,35-,37?,43+,44-,45+/m0/s1 |
InChI Key |
BMQGVNUXMIRLCK-RBHPMPBISA-N |
SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](CC4[C@]([C@H]3C([C@@](C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC |
Appearance |
white solid powder |
Key on ui other cas no. |
183133-96-2 |
physical_description |
Solid |
Pictograms |
Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
XRP6258; XRP-6258; XRP 6258; TXD 258; TXD-258; TXD258; RPR116258A; axoid XRP6258; dimethoxydocetaxel US brand name: Jevtana. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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